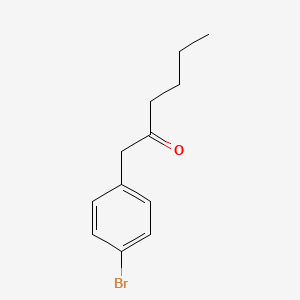
1-(4-Bromophenyl)hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)hexan-2-one is an organic compound with the molecular formula C12H15BrO It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hexan-2-one chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)hexan-2-one can be synthesized through several methods. One common approach involves the bromination of phenylhexanone. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylhexanones.
Applications De Recherche Scientifique
1-(4-Bromophenyl)hexan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)hexan-2-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- 1-(4-Bromophenyl)hexan-1-one
- 1-(4-Bromophenyl)hexane
- 4-Bromophenylacetic acid
Comparison: 1-(4-Bromophenyl)hexan-2-one is unique due to the presence of the ketone group at the second position of the hexane chain, which significantly influences its chemical reactivity and biological activity. Compared to 1-(4-Bromophenyl)hexan-1-one, which has the ketone group at the first position, this compound exhibits different reactivity patterns and potential applications. Similarly, 1-(4-Bromophenyl)hexane lacks the ketone group, resulting in distinct chemical properties and uses.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further scientific exploration.
Propriétés
Formule moléculaire |
C12H15BrO |
|---|---|
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
1-(4-bromophenyl)hexan-2-one |
InChI |
InChI=1S/C12H15BrO/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3 |
Clé InChI |
SBFVHIKEVCTSHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


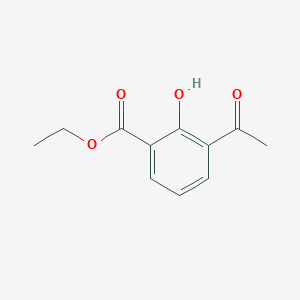
![2-(Tert-butyl)-4-fluorobenzo[d]thiazole](/img/structure/B13029328.png)
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole](/img/structure/B13029329.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13029331.png)

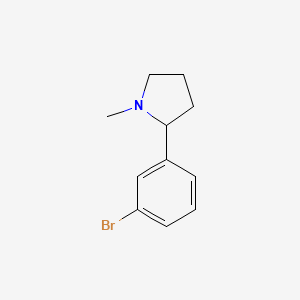
![7-Chloro-3-methylbenzo[d]isothiazole](/img/structure/B13029349.png)
![(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B13029357.png)
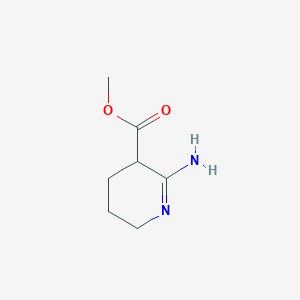
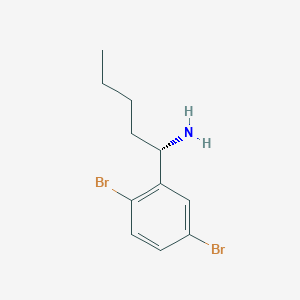
![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B13029390.png)
![7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13029391.png)


